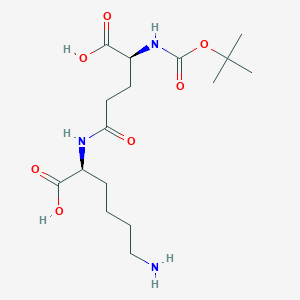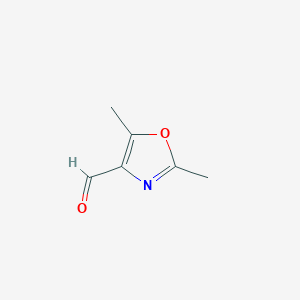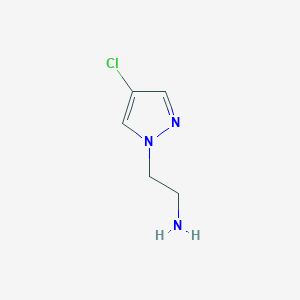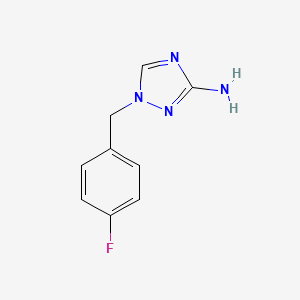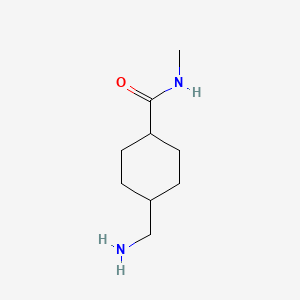
4-(aminomethyl)-N-methylcyclohexanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
In the context of synthesizing related compounds, the papers describe various methods. For instance, polyamides derived from a diamine that includes a cyclohexane structure were synthesized using the Yamazaki reaction, which involves reacting an aromatic diamine with various aromatic dicarboxylic acids . Another paper discusses the synthesis of a series of derivatives from a starting material that includes a dimethylaminomethylene group attached to a cyclohexane structure . These methods could potentially be adapted for the synthesis of "4-(aminomethyl)-N-methylcyclohexanecarboxamide" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of polymers incorporating cyclohexane structures, such as those mentioned in the papers, can have significant effects on their properties. For example, the insertion of 4-aminomethylcyclohexane carboxylic acid (AMCC) into polyamide 6 leads to a crystalline form with a short helical pitch, which is unusual for nylons . This indicates that the molecular structure of "this compound" could also influence its crystallinity and physical properties.
Chemical Reactions Analysis
The papers do not provide specific details on the chemical reactions of "this compound." However, the reactivity of similar compounds can be inferred. For example, the presence of amino groups in the compounds discussed in the papers suggests potential for reactions such as amide bond formation or participation in hydrogen bonding, which could affect the compound's interaction with other molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds and polymers are well-documented in the papers. The copolymer of polyamide 6 and AMCC exhibits a higher glass transition temperature due to increased stiffness from hydrogen bonding . Similarly, fluorinated polyamides derived from a diamine with a cyclohexane structure show excellent solubility, thermal stability, and mechanical properties, which are desirable for microelectronic applications . These findings suggest that "this compound" may also possess unique physical and chemical properties that could be explored for various applications.
Aplicaciones Científicas De Investigación
Anti-inflammatory and Whitening Agent
Tranexamic acid has been identified as a medical amino acid with significant anti-inflammatory and whitening properties. It has been shown to ameliorate wrinkles induced by skin dryness through oral administration, demonstrating improvements in skin conditions such as transepidermal water loss, wrinkle formation, and collagen degradation. The compound was found to decrease mast cell proliferation and increase fibroblast proliferation, contributing to skin health (K. Hiramoto et al., 2016).
UV Protection and Melanocyte Activation Suppression
Another study highlighted tranexamic acid's effectiveness in suppressing melanocyte activation induced by ultraviolet (UV) B irradiation. This suggests its potential application in skin care products designed to prevent hyperpigmentation and maintain skin health under UV exposure (K. Hiramoto et al., 2014).
Anticonvulsant Activities
Research into anticonvulsant enaminones has revealed that compounds related to 4-(aminomethyl)-N-methylcyclohexanecarboxamide possess significant anticonvulsant activities. These compounds have been evaluated for their effects on neuronal excitability and seizure disorders, showing promise for therapeutic applications in epilepsy and related conditions (K. V. Ananthalakshmi et al., 2006).
Antifibrinolytic and Hemostatic Applications
Tranexamic acid's primary use has been as an antifibrinolytic agent, significantly impacting surgical procedures, trauma management, and conditions requiring hemostatic intervention. Its ability to limit blood loss without increasing the risk of thrombosis positions it as a critical medication in various health systems (Kevin M. Klifto et al., 2020).
Antimicrobial Activity
Enaminone derivatives of tranexamic acid have shown interesting antimicrobial activities against a range of Gram-positive and Gram-negative bacteria, as well as fungi. This suggests potential applications in developing new antimicrobial agents to combat resistant strains (M. Ghorab et al., 2017).
Propiedades
IUPAC Name |
4-(aminomethyl)-N-methylcyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-11-9(12)8-4-2-7(6-10)3-5-8/h7-8H,2-6,10H2,1H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVWTXYWHGFHGQD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CCC(CC1)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50431022 |
Source


|
| Record name | 4-(aminomethyl)-N-methylcyclohexanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50431022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
196597-15-6 |
Source


|
| Record name | 4-(aminomethyl)-N-methylcyclohexanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50431022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



